Penasterone

Immunology Allergy Mast Cell Biology

Penasterone is a lanostane-type triterpenoid bearing a characteristic 14-carboxyl group, originally isolated from the Okinawan marine sponge Penares incrustans. It is a close structural analog of penasterol and acetylpenasterol, sharing a core scaffold but differing in oxidation state at key positions.

Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
CAS No. 145525-33-3
Cat. No. B138657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenasterone
CAS145525-33-3
Synonyms(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid
Molecular FormulaC30H46O3
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C(=O)O
InChIInChI=1S/C30H46O3/c1-19(2)9-8-10-20(3)21-14-18-30(26(32)33)23-11-12-24-27(4,5)25(31)15-16-28(24,6)22(23)13-17-29(21,30)7/h9,20-21,24H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24?,28-,29-,30+/m1/s1
InChIKeyKRBPNFFLXMZLCT-RRKKILLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penasterone (CAS 145525-33-3): A Marine Lanostane Triterpenoid with Distinct Immunomodulatory and Neuroprotective Signatures


Penasterone is a lanostane-type triterpenoid bearing a characteristic 14-carboxyl group, originally isolated from the Okinawan marine sponge Penares incrustans [1]. It is a close structural analog of penasterol and acetylpenasterol, sharing a core scaffold but differing in oxidation state at key positions [2]. Unlike many in-class triterpenoids, penasterone exhibits dual bioactivity: it is a dose-dependent inhibitor of IgE-mediated histamine release and demonstrates target-specific neuroprotective effects in oxidative stress models [3]. Its unique activity profile makes it unsuitable for generic substitution within the lanostane family.

Why Penasterone Cannot Be Interchanged with Generic Lanostane Triterpenoids


Subtle structural variations within the lanostane family lead to profound functional divergence, making generic substitution scientifically invalid. For instance, while penasterone inhibits histamine release, its potency is threefold lower than its direct analog penasterol, indicating a critical role of the C-3 functional group in target engagement [1]. Conversely, in a neuronal oxidative stress model, the acetylated analog acetylpenasterol significantly restored cell viability, whereas penasterone was completely inactive, demonstrating that the 3-acetoxy substituent is a key driver for neurorestorative, rather than purely antioxidant, activity [2]. These data prove that in-class compounds are not functionally interchangeable.

Quantitative Differentiation of Penasterone Against Its Closest Analogs


Histamine Release Inhibition: A Three-Fold Potency Gap Against Penasterol

Penasterone inhibits anti-IgE-induced histamine release from rat mast cells with an IC50 of 1.5 µM, which is three-fold less potent than its direct analog penasterol (IC50 = 0.5 µM) [1]. Both compounds share a dose-dependent inhibitory mechanism via phospholipase A2 (PLA2) suppression, but the significant potency difference highlights the importance of the C-3 hydroxyl group (present in penasterol, oxidized to a ketone in penasterone) for target engagement [1].

Immunology Allergy Mast Cell Biology

Neuronal Cell Viability: Penasterone Lacks the Restorative Activity of Acetylpenasterol

In a paraquat (PQ)-induced neurotoxicity model using Neuro-2a cells, penasterone (compound 4) showed no statistically significant effect on restoring cell viability in either MTT or FDA assays at 1 or 10 µM [1]. In contrast, acetylpenasterol (compound 5) significantly increased viability by 18% and 22% (MTT assay at 1 and 10 µM) and by 13% (FDA assay at 1 µM) [1]. This demonstrates a clear functional divergence between two structurally adjacent analogs.

Neuroprotection Parkinson's Disease Model Oxidative Stress

Reactive Oxygen Species (ROS) Reduction: Penasterone Matches Acetylpenasterol at Low Concentrations

Despite lacking cell viability restorative effects, penasterone significantly reduced intracellular ROS levels in PQ-treated Neuro-2a cells at both 1 and 10 µM, an efficacy profile it shares only with acetylpenasterol [1]. In the same assay, compounds 2 and 3 reduced ROS only at the higher 10 µM concentration, while compound 1 was completely inactive [1]. The ROS level in PQ-treated cells increased by 40% over control; all active compounds (2–5) decreased ROS by 75% or more [1].

Antioxidant Oxidative Stress Cytoprotection

Mitochondrial Membrane Potential Restoration: An Intermediate Effect Among Analogs

Penasterone at 10 µM partially restored mitochondrial membrane potential (MMP) in PQ-treated Neuro-2a cells, increasing TMRM fluorescence by 28% compared to PQ-treated controls [1]. Its efficacy was intermediate: acetylpenasterol showed stronger restoration (35% increase), while compound 2 showed a weaker effect and compound 3 was ineffective [1]. Compound 1, despite being inactive on ROS, also restored MMP (37% increase), indicating a ROS-independent mechanism for mitochondrial protection [1].

Mitochondrial Dysfunction Neuroprotection Membrane Potential

Hsp70 Restoration: Penasterone Outperforms 29-Nor-Penasterone but Trails Acetylpenasterol

PQ treatment caused a 50% decrease in intracellular Hsp70 levels in Neuro-2a cells [1]. Penasterone (compound 4) restored Hsp70 levels by 56% relative to the PQ-induced depletion, a significantly stronger effect than 29-nor-penasterone (compound 3, 26% restoration) but weaker than acetylpenasterol (compound 5), which restored Hsp70 to the initial control level (100% restoration) [1]. The rank order of Hsp70 restoration potency was: acetylpenasterol (full restoration) > compound 1 (62%) > penasterone (56%) > compound 2 (43%) > 29-nor-penasterone (26%) [1].

Heat Shock Protein Chaperone Cytoprotection

Neurite Outgrowth: Penasterone Belongs to a Select Group of Neuritogenic Lanostanes

Among the five tested lanostane triterpenoids, only 29-nor-penasterone (3), penasterone (4), and acetylpenasterol (5) significantly increased the number of neurite-bearing cells in PQ-treated Neuro-2a populations [1]. All five compounds increased the average number of neurites per cell, but the specific ability to increase the proportion of neurite-bearing cells was restricted to these three C-17 carboxyl-bearing analogs [1]. This neuritogenic activity had not been previously described for lanostane triterpenoids in a PQ neurotoxicity model [1].

Neurite Outgrowth Neuritogenesis Neuroregeneration

High-Value Application Scenarios for Penasterone Based on Its Differential Evidence Profile


Decoupling ROS Scavenging from Cell Viability in Neurodegenerative Disease Models

Penasterone is uniquely suited for studies where the experimental objective is to dissociate intracellular ROS reduction from cell survival outcomes. Unlike acetylpenasterol, which simultaneously reduces ROS and restores viability, penasterone reduces ROS by ≥75% at low micromolar concentrations without affecting cell viability in MTT or FDA assays [2]. This allows researchers to probe ROS-dependent signaling pathways in neuronal stress without the confounding variable of compound-induced survival, a critical capability for target deconvolution in Parkinson's disease research [2].

Structure-Activity Relationship (SAR) Reference Standard for Lanostane Triterpenoid Pharmacology

Penasterone (3-keto, C-17 carboxyl) serves as a critical SAR reference point between the fully active acetylpenasterol (3-acetoxy, C-17 carboxyl) and the weakly active 29-nor-penasterone (demethylated, C-17 carboxyl). Its intermediate activity profile across MMP restoration (28%), Hsp70 restoration (56%), and lack of viability effect provides a calibration point for quantifying the contribution of the C-3 acetoxy group to neurorestorative pharmacology [2]. Its three-fold lower histamine release inhibition potency relative to penasterol (3-hydroxyl analog) further validates its utility as a comparator for defining the C-3 oxidation state requirements for PLA2-mediated immunomodulation [1].

Neuritogenesis Screening Without Viability Confounds

Penasterone's ability to increase neurite-bearing cell numbers, combined with its lack of effect on overall cell viability, makes it an ideal positive control for neuritogenesis assays [2]. This profile eliminates the ambiguity inherent in compounds like acetylpenasterol, where increased neurite counts could be a secondary consequence of improved cell survival rather than a direct neuritogenic effect. Researchers studying axonal regeneration or synaptic repair mechanisms can use penasterone to validate assay sensitivity for neurite outgrowth independent of cytotoxicity readouts [2].

Marine Natural Product Chemical Ecology and Comparative Metabolomics

Penasterone is co-isolated with acetylpenasterol and penasterol from multiple Penares species across distinct geographic locations (Okinawan and Vietnamese waters), making it a conserved chemical marker for chemotaxonomic studies within the Penares genus [1][2]. Its consistent co-occurrence but divergent bioactivity profile relative to its congeners provides a natural experiment in functional diversification of sponge secondary metabolites, valuable for evolutionary biochemistry and marine chemical ecology research [1][2].

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